Cas no 1472682-05-5 (1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid)

1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a sulfanyl linkage to a 3-fluorophenyl group and a carboxylic acid functionality. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which may enhance binding affinity and metabolic stability. The presence of the fluorine atom can influence electronic properties and improve bioavailability, while the hydroxyl and carboxyl groups offer sites for further derivatization. Its well-defined stereochemistry and functional group diversity make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators.
1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid structure
1472682-05-5 structure
Product name:1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
CAS No:1472682-05-5
MF:C11H11FO3S
MW:242.266645669937
CID:5900042
PubChem ID:66073280

1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS015416025
    • EN300-1153799
    • 1472682-05-5
    • 1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
    • 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
    • Inchi: 1S/C11H11FO3S/c12-7-2-1-3-9(4-7)16-11(10(14)15)5-8(13)6-11/h1-4,8,13H,5-6H2,(H,14,15)
    • InChI Key: ROXOGJYSSXARPB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)C1(C(=O)O)CC(C1)O

Computed Properties

  • Exact Mass: 242.04129354g/mol
  • Monoisotopic Mass: 242.04129354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.8Ų
  • XLogP3: 1.9

1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1153799-1.0g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
1g
$1256.0 2023-06-09
Enamine
EN300-1153799-2.5g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
2.5g
$2464.0 2023-06-09
Enamine
EN300-1153799-0.1g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
0.1g
$1106.0 2023-06-09
Enamine
EN300-1153799-5.0g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
5g
$3645.0 2023-06-09
Enamine
EN300-1153799-10.0g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
10g
$5405.0 2023-06-09
Enamine
EN300-1153799-0.5g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
0.5g
$1207.0 2023-06-09
Enamine
EN300-1153799-0.25g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
0.25g
$1156.0 2023-06-09
Enamine
EN300-1153799-0.05g
1-[(3-fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid
1472682-05-5
0.05g
$1056.0 2023-06-09

1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid Related Literature

Additional information on 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid

Research Brief on 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1472682-05-5)

1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1472682-05-5) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclobutane core and fluorophenylsulfanyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid involves a multi-step process, including the formation of the cyclobutane ring and subsequent functionalization with the fluorophenylsulfanyl group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies. The compound's structural features, such as the presence of a carboxylic acid and a hydroxyl group, contribute to its solubility and bioavailability, which are critical for its pharmacological activity.

Pharmacological evaluations of 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid have revealed its potential as an inhibitor of specific enzymatic targets. In vitro studies have demonstrated its ability to modulate key pathways involved in inflammation and oxidative stress, suggesting its applicability in treating conditions such as chronic inflammatory diseases and neurodegenerative disorders. Additionally, its fluorophenylsulfanyl moiety has been implicated in enhancing its binding affinity to target proteins, thereby improving its efficacy.

Recent in vivo studies have further validated the therapeutic potential of this compound. Animal models of inflammatory diseases treated with 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid exhibited significant reductions in inflammatory markers and improved clinical outcomes. These findings underscore the compound's potential as a lead candidate for further development. However, additional studies are required to fully elucidate its pharmacokinetic and toxicological profiles.

In conclusion, 1-[(3-Fluorophenyl)sulfanyl]-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1472682-05-5) represents a promising avenue for drug discovery. Its unique chemical structure and demonstrated pharmacological effects highlight its potential in addressing unmet medical needs. Future research should focus on optimizing its synthesis, expanding its therapeutic applications, and conducting comprehensive safety assessments to pave the way for clinical trials.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd